molecular formula C19H10Cl3N5O7 B12469528 N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide

N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide

Cat. No.: B12469528
M. Wt: 526.7 g/mol
InChI Key: IEWQNYVJFSOFJK-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of substituted benzamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzamide precursor, followed by halogenation and amination reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and halogenating agents like chlorine or bromine. The final step usually involves the coupling of the amine and nitro groups under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines or hydroxylamines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups may yield corresponding amines, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for developing new drugs Its structural features can be modified to enhance biological activity, selectivity, and pharmacokinetic properties

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro and halogen groups can form strong interactions with enzymes, receptors, or other biomolecules, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity, selectivity, and metabolic stability are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-2-aminobenzamide
  • 2,5-dichloro-N-(2-nitrophenyl)benzamide
  • 3,5-dinitro-N-(2-chlorophenyl)benzamide

Uniqueness

Compared to similar compounds, N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide stands out due to its combination of multiple nitro and halogen groups. This unique arrangement enhances its reactivity and potential for diverse applications. Its structural complexity also allows for fine-tuning of its properties through chemical modifications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C19H10Cl3N5O7

Molecular Weight

526.7 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(2,5-dichloroanilino)-3,5-dinitrobenzamide

InChI

InChI=1S/C19H10Cl3N5O7/c20-9-1-3-13(21)16(5-9)23-18-12(6-11(26(31)32)8-17(18)27(33)34)19(28)24-15-4-2-10(25(29)30)7-14(15)22/h1-8,23H,(H,24,28)

InChI Key

IEWQNYVJFSOFJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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